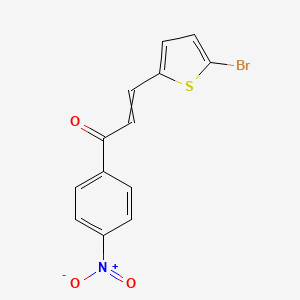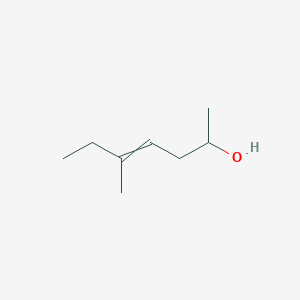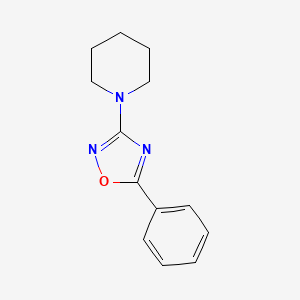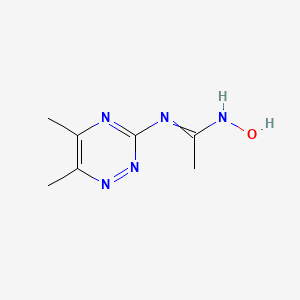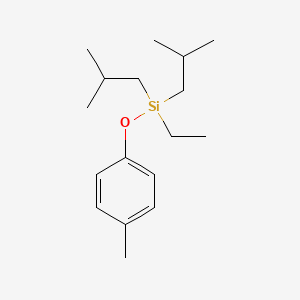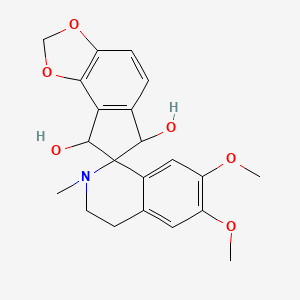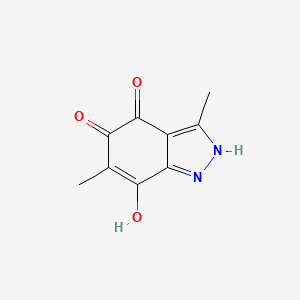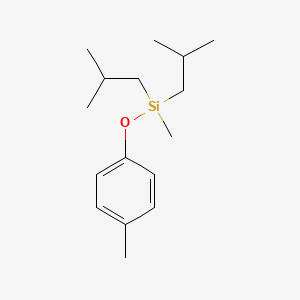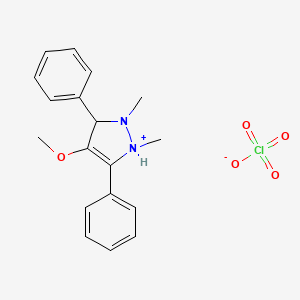
4-Methoxy-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate is a complex organic compound with a unique structure that includes a pyrazolium core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 4-methoxyacetophenone with phenylhydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. Subsequent methylation and reaction with perchloric acid yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyrazolium ion can be reduced to form a neutral pyrazole derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like nitric acid for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formyl-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate, while reduction can yield 4-methoxy-1,2-dimethyl-3,5-diphenylpyrazole.
Aplicaciones Científicas De Investigación
4-Methoxy-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate has several scientific research applications:
Mecanismo De Acción
The mechanism by which 4-Methoxy-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyrazolium ion can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the aromatic rings can engage in π-π interactions with aromatic amino acids in proteins, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-4,5-dihydro-1H-imidazol-3-ium perchlorate: Similar in structure but with an imidazolium core instead of a pyrazolium core.
4-Methoxy-1,2-dimethyl-3,5-diphenylpyrazole: Lacks the pyrazolium ion, making it neutral and less reactive in certain contexts.
Uniqueness
4-Methoxy-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate is unique due to its combination of a pyrazolium ion with methoxy and phenyl substituents. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
60613-70-9 |
|---|---|
Fórmula molecular |
C18H21ClN2O5 |
Peso molecular |
380.8 g/mol |
Nombre IUPAC |
4-methoxy-1,2-dimethyl-3,5-diphenyl-1,3-dihydropyrazol-1-ium;perchlorate |
InChI |
InChI=1S/C18H20N2O.ClHO4/c1-19-16(14-10-6-4-7-11-14)18(21-3)17(20(19)2)15-12-8-5-9-13-15;2-1(3,4)5/h4-13,16H,1-3H3;(H,2,3,4,5) |
Clave InChI |
XOCGYQRNCPSUKC-UHFFFAOYSA-N |
SMILES canónico |
C[NH+]1C(=C(C(N1C)C2=CC=CC=C2)OC)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


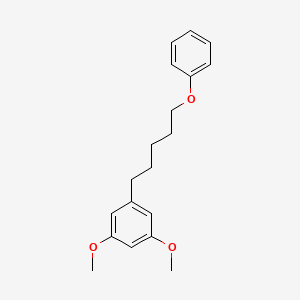
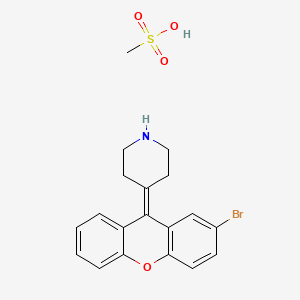
![2-(Morpholin-4-yl)-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14604433.png)

